3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one
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Description
The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a piperidine ring, and a thiazolo[3,2-a]pyrimidin-5-one moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and piperidine rings, followed by the introduction of the other functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also includes a thiazolo[3,2-a]pyrimidin-5-one moiety, which is a fused ring system containing nitrogen, sulfur, and oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the piperidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures might make the compound relatively rigid, and the various heteroatoms (nitrogen, oxygen, sulfur) could allow for hydrogen bonding .Future Directions
Mechanism of Action
Target of Action
Similar compounds with adimethylpyrimidin-4-yl moiety have been reported to interact with orexin receptors and fibroblast growth factor receptor 4 (FGFR4) . These receptors play crucial roles in the regulation of the sleep/wake cycle and cell proliferation, respectively .
Mode of Action
Compounds with similar structures have been reported to act asantagonists at their target receptors .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence theorexinergic system and the FGFR4 signaling pathway . These pathways are involved in the regulation of sleep/wake cycles and cell proliferation, respectively .
Pharmacokinetics
A similar compound has been described asorally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
Based on the known actions of similar compounds, this compound mayinhibit the activation of orexin receptors and FGFR4 , potentially leading to altered sleep/wake cycles and reduced cell proliferation .
Properties
IUPAC Name |
3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-13-9-22-21-26(20(13)28)17(11-30-21)8-18(27)25-6-4-16(5-7-25)10-29-19-14(2)15(3)23-12-24-19/h9,12,16-17H,4-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCYQEJCXHHWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)COC4=NC=NC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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